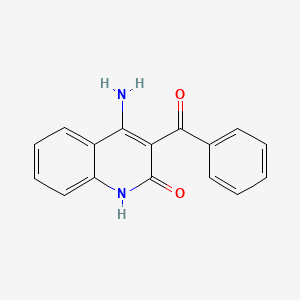
4-amino-3-benzoyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3-benzoyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinolinone core with an amino group at the 4-position and a benzoyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-benzoyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives. The reaction typically involves the condensation of anthranilic acid with benzoyl chloride in the presence of a base such as pyridine, followed by cyclization under acidic conditions to form the quinolinone core.
Another method involves the use of 2-aminobenzophenone as a starting material. The compound undergoes cyclization with formic acid or formamide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-amino-3-benzoyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinolinone derivatives.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives with different oxidation states.
Reduction: Hydroxyquinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
科学研究应用
4-amino-3-benzoyl-1H-quinolin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
作用机制
The mechanism of action of 4-amino-3-benzoyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
4-amino-3-benzoyl-1H-quinolin-2-one can be compared with other similar compounds in the quinolinone family, such as:
4-hydroxy-2-quinolinone: Known for its antimicrobial and anticancer properties.
2-hydroxyquinoline: Used as a chelating agent and in the synthesis of pharmaceuticals.
4-quinolinol: Studied for its potential as an antioxidant and anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolinone derivatives.
属性
CAS 编号 |
834889-19-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-amino-3-benzoyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12N2O2/c17-14-11-8-4-5-9-12(11)18-16(20)13(14)15(19)10-6-2-1-3-7-10/h1-9H,(H3,17,18,20) |
InChI 键 |
DZANZGCKLDSZFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



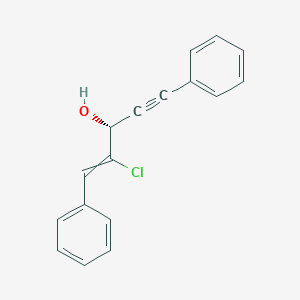
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

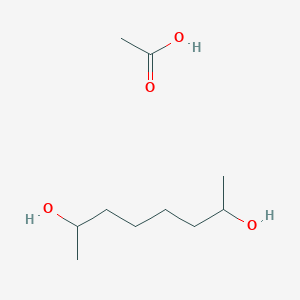
![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
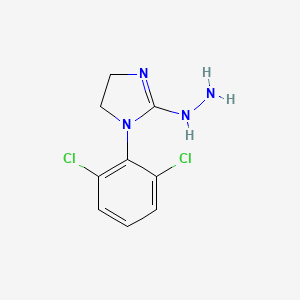
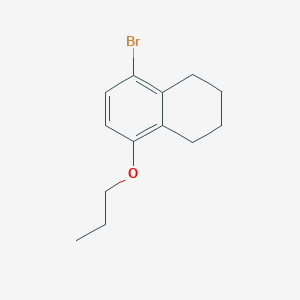
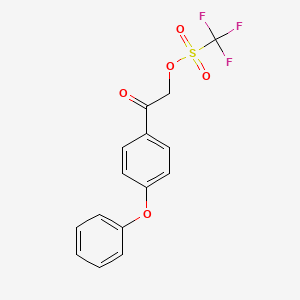
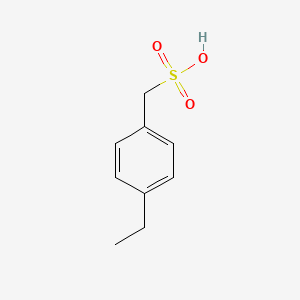
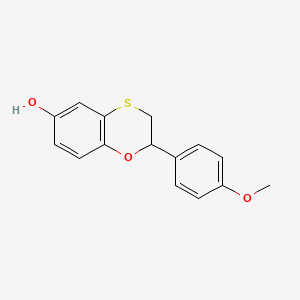
![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)
